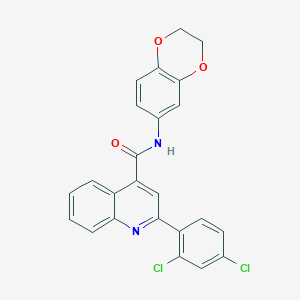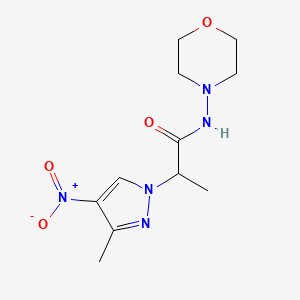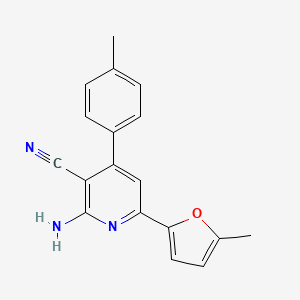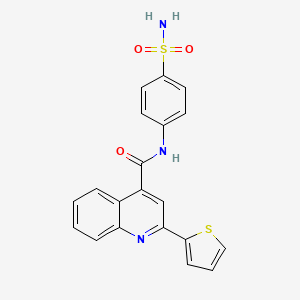
2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, which is a common structural motif in many biologically active molecules. The presence of dichlorophenyl and dihydro-benzodioxin groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where 2,4-dichlorobenzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dihydro-benzodioxin Group: This can be achieved through a nucleophilic substitution reaction where the appropriate dihydro-benzodioxin derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, converting them into amines or dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and other regulatory proteins.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for their use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-quinolinecarboxamide: Lacks the dihydro-benzodioxin group, making it less complex but still biologically active.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide: Similar structure but without the dichlorophenyl group, affecting its reactivity and biological activity.
Uniqueness
The unique combination of the dichlorophenyl and dihydro-benzodioxin groups in 2-(2,4-DICHLOROPHENYL)-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE enhances its chemical reactivity and potential for diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H16Cl2N2O3 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16Cl2N2O3/c25-14-5-7-17(19(26)11-14)21-13-18(16-3-1-2-4-20(16)28-21)24(29)27-15-6-8-22-23(12-15)31-10-9-30-22/h1-8,11-13H,9-10H2,(H,27,29) |
InChI Key |
VNDAMVOMLXAUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclohexyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10899468.png)
![N-(3-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899473.png)
![4-bromo-N-(4-{[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10899484.png)
![4-{[(E)-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899489.png)
![2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899496.png)
![4-bromo-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B10899509.png)
![6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B10899517.png)
![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B10899522.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899529.png)


![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(2-methoxyphenyl)-1H-imidazol-5-ol](/img/structure/B10899545.png)
![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene(2-chloro-6-ethoxybenzene-4,1-diyl)oxy]}diacetonitrile](/img/structure/B10899550.png)

